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Abstract
This technical guide provides a comprehensive overview of the in vitro toxicological profile of

Diisononyl Adipate (DINA), a non-phthalate plasticizer used primarily to enhance flexibility in

PVC products. A thorough review of available scientific literature indicates that DINA

consistently demonstrates a lack of genotoxic potential across a standard battery of in vitro

assays, including bacterial reverse mutation tests, mammalian cell gene mutation assays, and

chromosomal aberration tests. However, publicly available data on its specific in vitro

cytotoxicity and endocrine disruption potential is limited. This document summarizes key

quantitative data, details the experimental protocols for pivotal assays, and presents visual

workflows and logical diagrams to support further research and safety assessment.

Introduction to Diisononyl Adipate (DINA)
Diisononyl adipate (DINA) is the diester of isononyl alcohol and adipic acid. As a high

molecular weight adipate, it serves as a plasticizer in various polymer applications, particularly

in polyvinyl chloride (PVC). It is often used to improve low-temperature flexibility in products.

Given the regulatory scrutiny and health concerns surrounding some ortho-phthalate

plasticizers, alternative compounds like DINA are of significant interest to manufacturers and

regulatory bodies. A clear understanding of its toxicological profile is therefore essential for risk

assessment and the development of safer materials. This guide focuses exclusively on the in

vitro data to provide insights into DINA's intrinsic potential to induce toxicity at the cellular level.
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Cytotoxicity Profile
Direct in vitro studies exclusively focused on the cytotoxicity of DINA are not extensively

reported in the reviewed literature. However, an indication of its low cytotoxic potential can be

inferred from the high concentrations tested in genotoxicity and other assays where cell viability

is a prerequisite. For instance, concentrations up to 1000 µg/mL in V79 Chinese hamster lung

fibroblasts and 92 mg/mL in L5178Y mouse lymphoma cells did not produce cytotoxicity

sufficient to invalidate the assays[1].

Table 2.1: Highest Tested Concentrations of DINA in
Non-Cytotoxicity Assays

Assay Type Cell Line
Highest
Concentration
Tested

Metabolic
Activation

Reference

Micronucleus

Assay

V79 Chinese

Hamster Lung
1000 µg/mL With and Without [1]

Mammalian

Gene Mutation

L5178Y Mouse

Lymphoma
92 mg/mL With and Without [1]

Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Cell Seeding: Plate cells (e.g., CHO-K1, HepG2) in a 96-well plate at a predetermined

density (e.g., 1 x 10⁴ cells/well) and allow them to adhere for 24 hours in a humidified

incubator (37°C, 5% CO₂).

Compound Exposure: Prepare serial dilutions of DINA in the appropriate cell culture medium.

Remove the old medium from the wells and add the DINA dilutions. Include vehicle control

(e.g., DMSO) and positive control (e.g., doxorubicin) wells. Incubate for a specified period

(e.g., 24, 48, or 72 hours).

MTT Addition: Following incubation, add MTT solution (e.g., 5 mg/mL in PBS) to each well

(typically 10% of the well volume) and incubate for 3-4 hours. During this time, mitochondrial
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dehydrogenases in viable cells cleave the tetrazolium ring, yielding purple formazan crystals.

Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g.,

DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

Data Acquisition: Measure the absorbance of the resulting purple solution using a microplate

spectrophotometer at a wavelength of approximately 570 nm.

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the

results to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Visualization: MTT Assay Workflow
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Preparation

Assay Execution

Data Analysis

1. Seed Cells in 96-well Plate

2. Allow Adherence (24h)

3. Expose to DINA Concentrations

4. Incubate (24-72h)

5. Add MTT Reagent

6. Incubate (3-4h)
(Viable cells form formazan)

7. Solubilize Formazan Crystals

8. Read Absorbance (570 nm)

9. Calculate % Viability vs. Control

Click to download full resolution via product page

Diagram 1: Workflow of the MTT Cell Viability Assay.
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Genotoxicity Assessment
DINA has been evaluated in a battery of in vitro genotoxicity tests to assess its potential to

cause direct or indirect DNA damage. The collective evidence from these studies indicates that

DINA is not genotoxic in vitro.[1][2]

Table 3.1: Summary of In Vitro Genotoxicity Studies on
DINA
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Assay Type
Test
System

Concentrati
on Range

Metabolic
Activation
(S9)

Result Reference

Bacterial

Reverse

Mutation

(Ames)

S.

typhimurium

TA98, TA100,

TA1535,

TA1537,

TA1538

Up to 1000 µ

g/plate

With &

Without
Negative [1][2]

Bacterial

Reverse

Mutation

(Ames)

S.

typhimurium

TA98, TA100,

TA1535,

TA1537,

TA1538

Up to 5000 µ

g/plate

With &

Without
Negative [1]

Mammalian

Gene

Mutation

L5178Y

Mouse

Lymphoma

TK+/-

Up to 92

mg/mL

With &

Without
Negative [1][2]

Chromosoma

l Aberration

(Micronucleu

s)

V79 Chinese

Hamster

Lung

Fibroblasts

Up to 1000

µg/mL

With &

Without
Negative [1]

Cell

Transformatio

n

BALB/3T3

Cells
Not specified Not specified Negative [2]

Cell

Transformatio

n

Syrian

Hamster

Embryo

(SHE) Cells

Not specified Not specified Negative [2]

Experimental Protocols
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The Ames test uses several strains of Salmonella typhimurium with pre-existing mutations in

the histidine synthesis operon, rendering them unable to grow in a histidine-free medium. A

positive result is recorded if the test chemical causes a reverse mutation, allowing the bacteria

to synthesize histidine and form colonies.

Strain Selection: Use a range of strains to detect different types of mutations (e.g., TA98 for

frameshift, TA100 for base-pair substitution).

Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation

system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme

inducer like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.

Exposure (Plate Incorporation Method): Add the test chemical at various concentrations, the

bacterial culture, and (if required) the S9 mix to molten top agar. Pour this mixture onto a

minimal glucose agar plate.

Incubation: Incubate the plates at 37°C for 48-72 hours.

Scoring: Count the number of revertant colonies on each plate. A significant, dose-

dependent increase in the number of colonies compared to the solvent control indicates a

mutagenic effect.

This test identifies substances that cause chromosomal damage by detecting micronuclei in the

cytoplasm of interphase cells. Micronuclei are small nuclei containing chromosome fragments

or whole chromosomes that were not incorporated into the main nucleus during cell division.

Cell Culture: Culture suitable mammalian cells (e.g., V79, CHO, L5178Y) to a desired

confluency.

Exposure: Treat the cells with DINA at multiple concentrations, with and without S9 metabolic

activation. The treatment duration is typically 3-6 hours with S9 and up to one full cell cycle

length without S9.

Cytochalasin B Block: Add Cytochalasin B to block cytokinesis (cytoplasm division) without

preventing nuclear division. This allows for the easy identification of once-divided cells, which

appear as binucleated cells.
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Harvest and Staining: After an appropriate recovery period, harvest the cells, fix them, and

stain the cytoplasm and nuclei with a fluorescent dye (e.g., Acridine Orange) or a DNA-

specific stain (e.g., Giemsa, DAPI).

Analysis: Using a microscope, score a predetermined number of binucleated cells (e.g.,

1000 per concentration) for the presence of micronuclei. A significant, dose-dependent

increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Visualizations: Genotoxicity Assay Workflows
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Ames Test (Plate Incorporation)

Start: Histidine-deficient
S. typhimurium strain

1. Mix bacteria, DINA, and top agar
(+/- S9 fraction)

2. Pour onto histidine-free
-agar plate

3. Incubate at 37°C for 48-72h

4. Observe plates

5. Count revertant colonies

Significant increase
in colonies?

Result: Negative
(Not Mutagenic)

No

Result: Positive
(Mutagenic)

Yes

Click to download full resolution via product page

Diagram 2: Workflow of the Bacterial Reverse Mutation (Ames) Test.
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In Vitro Micronucleus Assay

1. Culture mammalian cells
(e.g., V79)

2. Treat with DINA
(+/- S9 activation)

3. Add Cytochalasin B
(Blocks cytokinesis)

4. Harvest, Fix, and Stain Cells

5. Score micronuclei in
binucleated cells via microscopy

Dose-dependent increase
in micronucleated cells?

Result: Negative
(Not Clastogenic/Aneugenic)

No

Result: Positive
(Clastogenic/Aneugenic)

Yes

Click to download full resolution via product page

Diagram 3: Workflow of the In Vitro Mammalian Cell Micronucleus Assay.
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Endocrine Disruption Potential
Endocrine disrupting chemicals (EDCs) can interfere with the body's hormonal systems. Key in

vitro assays for EDCs assess interactions with nuclear receptors, such as the estrogen

receptor (ER) and androgen receptor (AR). Despite concerns over phthalates, a

comprehensive literature search revealed a significant data gap for the in vitro endocrine

disruption potential of diisononyl adipate (DINA). Most available studies focus on diisononyl

phthalate (DINP).

Table 4.1: Summary of In Vitro Endocrine Disruption
Data for DINA

Assay Type Target Result

Estrogen Receptor (ER)

Binding
Estrogen Receptor α/β No Data Available

Estrogen Receptor (ER)

Transactivation
Estrogenic Activity No Data Available

Androgen Receptor (AR)

Binding
Androgen Receptor No Data Available

Androgen Receptor (AR)

Transactivation

Androgenic/Anti-Androgenic

Activity
No Data Available

Steroidogenesis Assay (e.g.,

H295R)
Hormone Production No Data Available

Experimental Protocol: ER Transactivation Luciferase
Reporter Assay
This assay determines if a chemical can bind to the estrogen receptor and activate the

transcription of a reporter gene, indicating estrogenic activity.

Cell Line: Use a mammalian cell line (e.g., HeLa, HEK293) stably or transiently transfected

with two plasmids: one expressing the human estrogen receptor (hERα) and another

containing a reporter gene (e.g., firefly luciferase) downstream of an estrogen response

element (ERE) promoter.
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Cell Seeding: Plate the transfected cells in an opaque 96-well plate and allow them to attach.

Compound Exposure: Treat the cells with various concentrations of DINA for 18-24 hours.

Include a vehicle control, a positive control (e.g., 17β-estradiol), and an antagonist control if

assessing anti-estrogenicity.

Cell Lysis: After incubation, wash the cells with PBS and add a lysis buffer to release the

cellular contents, including the expressed luciferase enzyme.

Luminescence Reading: Add a luciferase substrate (e.g., D-luciferin) to the cell lysate. The

luciferase enzyme catalyzes the oxidation of the substrate, producing light. Measure the

luminescence intensity using a luminometer.

Data Analysis: Normalize the firefly luciferase signal (often to a co-transfected control

reporter like Renilla luciferase) and calculate the fold induction over the vehicle control. A

dose-dependent increase in luminescence indicates estrogen receptor agonism.

Visualization: Reporter Gene Assay Workflow
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Preparation

Experiment

Data Acquisition & Analysis

1. Transfect cells with
Receptor + Reporter Plasmids

2. Seed cells in 96-well plate

3. Treat with DINA & controls

4. Incubate (18-24h)

5. Lyse cells

6. Add Luciferase Substrate

7. Read Luminescence

8. Calculate Fold Induction

Dose-dependent
increase in light?

Conclusion: Agonist Activity

Yes

Conclusion: No Agonist Activity

No

Click to download full resolution via product page

Diagram 4: Workflow for a Nuclear Receptor Luciferase Reporter Gene Assay.
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Summary and Conclusion
The available in vitro toxicological data for diisononyl adipate (DINA) centers primarily on its

genotoxic potential. The consistent negative findings across multiple, mechanistically distinct

assays—including the Ames test, a mammalian gene mutation assay, a micronucleus assay,

and cell transformation assays—provide strong evidence that DINA does not directly damage

genetic material or induce mutagenic or clastogenic effects at the cellular level.

However, there is a pronounced lack of publicly accessible in vitro data regarding its potential

for cytotoxicity and endocrine disruption. While its low cytotoxicity can be inferred from the high

concentrations used in genotoxicity studies, dedicated dose-response studies are needed for a

complete profile. The absence of data on its interaction with key hormonal pathways, such as

the estrogenic and androgenic systems, represents a significant knowledge gap that should be

addressed to complete a modern safety assessment. Future research should prioritize these

areas to fully characterize the in vitro toxicological profile of DINA.

Visualization: Overall Assessment of DINA In Vitro
Toxicology

Genotoxicity Identified Data Gaps

Diisononyl Adipate (DINA)
In Vitro Toxicological Profile

Ames Test
(Negative)

Mouse Lymphoma
(Negative)

Micronucleus
(Negative)

Cell Transformation
(Negative)

Direct Cytotoxicity
(IC50 Data)

Endocrine Disruption
(ER/AR Assays)

Conclusion:
Not Genotoxic In Vitro

Conclusion:
Further Testing Needed

Click to download full resolution via product page

Diagram 5: Logical Summary of the In Vitro Toxicological Profile of DINA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. cpsc.gov [cpsc.gov]

2. An evaluation of the genotoxic potential of di-isononyl adipate - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [In Vitro Toxicological Profile of Diisononyl Adipate
(DINA): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b167168#toxicological-profile-of-diisononyl-adipate-in-
vitro]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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